9,10-Dihydroanthracene-1,8-diol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
64817-82-9 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
9,10-dihydroanthracene-1,8-diol |
InChI |
InChI=1S/C14H12O2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-6,15-16H,7-8H2 |
InChI Key |
JWYJZAMNWUCMCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CC3=C1C=CC=C3O)C(=CC=C2)O |
Origin of Product |
United States |
Contextualization Within the Dihydroanthracene and Anthracene Chemical Space
9,10-Dihydroanthracene-1,8-diol belongs to the family of dihydroanthracenes, which are derived from the polycyclic aromatic hydrocarbon anthracene (B1667546). wikipedia.org Anthracene itself is composed of three linearly fused benzene (B151609) rings and is known for its interesting photophysical and photochemical properties. nih.govmdpi.com The hydrogenation of anthracene at the 9 and 10 positions, a process that does not compromise the aromaticity of the flanking rings, yields 9,10-dihydroanthracene (B76342). wikipedia.org This parent compound is a colorless solid that can act as a hydrogen donor. wikipedia.org
The introduction of hydroxyl (-OH) groups onto the anthracene framework gives rise to a diverse array of dihydroxylated derivatives. The position of these hydroxyl groups significantly influences the chemical and physical properties of the resulting molecule. This compound is specifically characterized by the presence of two hydroxyl groups at the 1 and 8 positions of the 9,10-dihydroanthracene scaffold.
The broader chemical space of dihydroxylated anthracenes and their dihydro-derivatives is vast and includes numerous isomers. For instance, 9,10-dihydroxyanthracene (also known as anthrahydroquinone) is the hydroquinone (B1673460) form of 9,10-anthraquinone. wikipedia.org The study of these various isomers provides insights into the structure-property relationships within this class of compounds.
Historical Development of Research on Dihydroxylated Anthracene Derivatives
Research into anthracene (B1667546) and its derivatives has a long history, dating back to the 19th century. mdpi.com The study of dihydroxylated anthracenes has been a continuous area of investigation, driven by their relevance in various chemical processes and their potential as precursors for more complex molecules.
Early research often focused on the reduction of anthraquinones to their corresponding dihydroxyanthracene or dihydro-dihydroxyanthracene derivatives. For example, the reduction of 9,10-anthraquinone to 9,10-dihydroxyanthracene has been a well-established reaction. wikipedia.org The specific synthesis of 9,10-Dihydroanthracene-1,8-diol has been approached through multi-step procedures. One reported method involves the methylation of 1,8-dihydroxy-9,10-anthraquinone, followed by reduction and subsequent demethylation, resulting in a total yield of 37%. researchgate.netjlu.edu.cn
The influence of substituents on the reduction of anthraquinones has also been a key area of study. Research has shown that electronegative substituents in positions peri to the carbonyl groups of the quinone can significantly impact the outcome of reductions with reagents like lithium aluminum hydride. researchgate.net For instance, the reduction of 1,8-dimethoxyanthraquinone (B191110) proceeds to the anthrone (B1665570) stage, while the reduction of 2,6-dimethoxyanthraquinone yields dihydro diols. researchgate.net
Significance and Broad Research Landscape of 9,10 Dihydroanthracene 1,8 Diol in Contemporary Chemistry
Established Synthetic Pathways to this compound
Established synthetic routes to this compound predominantly rely on the chemical reduction of more oxidized anthracene derivatives. These methods, while effective, often require specific reagents and reaction conditions to achieve the desired product.
The core of many synthetic approaches to this compound involves the reduction of the central ring of an anthracene or anthraquinone (B42736) skeleton. wikipedia.orgresearchgate.net A common precursor is 1,8-dihydroxy-9,10-anthraquinone. A notable synthesis involves a three-step process: methylation of the hydroxyl groups, followed by reduction, and subsequent demethylation to yield the target diol. researchgate.netjlu.edu.cn The total yield for this particular sequence is reported to be 37%. researchgate.netjlu.edu.cn
The choice of reducing agent is critical and can significantly influence the reaction outcome. For instance, the reduction of 1,8-dimethoxy-9,10-anthraquinone with zinc and acetic acid or sodium in ethanol (B145695) can lead to the desired dihydroanthracene structure. researchgate.netjlu.edu.cn However, using sodium borohydride (B1222165) with trifluoroacetic acid on the same precursor results in the formation of a novel anthrone (B1665570) dimer. researchgate.netjlu.edu.cn
The nature of substituents on the anthraquinone ring also plays a crucial role. Reduction of 1,8-dichloroanthraquinone (B31358) with lithium aluminum hydride leads to 4,5-dichloro-9-anthrone, while the 1,5-dichloro isomer yields the corresponding dihydro diol. researchgate.net Similarly, while 1,8-dimethoxyanthraquinone (B191110) reduction can lead to an anthrone, 1,8-diethoxyanthraquinones form dihydro diols. researchgate.net
Table 1: Reduction of Substituted Anthraquinones
| Starting Material | Reducing Agent/Conditions | Major Product |
| 1,8-Dihydroxy-9,10-anthraquinone | 1. Methylation 2. Zn/CH₃COOH or Na/C₂H₅OH 3. Demethylation | This compound researchgate.netjlu.edu.cn |
| 1,8-Dimethoxy-9,10-anthraquinone | NaBH₄/CF₃COOH | Anthrone dimer researchgate.netjlu.edu.cn |
| 1,8-Dichloroanthraquinone | LiAlH₄ | 4,5-Dichloro-9-anthrone researchgate.net |
| 1,5-Dichloroanthraquinone (B31372) | LiAlH₄ | Dihydro diol researchgate.net |
| 1,8-Diethoxyanthraquinone | LiAlH₄ | Dihydro diol researchgate.net |
This table summarizes the products obtained from the reduction of various substituted anthraquinones under different conditions.
The synthesis of this compound often necessitates multi-step sequences involving various functional group interconversions. ub.eduvanderbilt.edu A key strategy involves the protection of the hydroxyl groups in 1,8-dihydroxyanthraquinone, typically through methylation, prior to the reduction of the quinone functionality. researchgate.netjlu.edu.cn This prevents unwanted side reactions and directs the reduction to the desired positions. Following the reduction of the central ring, a demethylation step is required to regenerate the diol. researchgate.netjlu.edu.cn
Another example of a multi-step synthesis involves the conversion of 1,8-O-dimethylated aloe-emodin (B1665711) to an aldehyde via oxidation with manganese dioxide. researchgate.net This aldehyde can then undergo further reactions. Although not directly leading to this compound, this illustrates the principle of functional group manipulation on the anthraquinone framework.
Furthermore, the conversion of alcohols to better leaving groups like sulfonates (e.g., tosylates, mesylates) is a common strategy in organic synthesis to facilitate subsequent nucleophilic substitution reactions. ub.edu While not explicitly detailed for this compound in the provided context, such interconversions are fundamental tools that could be applied in more complex synthetic routes.
Novel and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. truman.eduscribd.com This trend extends to the synthesis of dihydroanthracene diols, with a focus on catalytic methods and adherence to green chemistry principles.
Catalytic methods offer a promising avenue for the synthesis of dihydroanthracene diols, often providing higher efficiency and selectivity. researchgate.netwikipedia.org For example, the reduction of anthracene can be achieved using sodium/ethanol (the Bouveault–Blanc reduction) or magnesium. wikipedia.org The coupling of benzyl (B1604629) chloride using aluminum chloride as a catalyst also yields 9,10-dihydroanthracene. wikipedia.org
While specific biocatalytic routes for this compound are not detailed in the provided search results, the use of enzymes for selective transformations is a cornerstone of green chemistry and represents a potential area for future research in the synthesis of this compound.
The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents, are increasingly being applied to organic synthesis. truman.eduscribd.com Solvent-free, or "neat," reactions are a prime example of this approach. For instance, the Diels-Alder reaction between anthracene and maleic anhydride (B1165640) to form 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride can be carried out by simply mixing and heating the solid reactants, eliminating the need for solvents like xylenes. truman.eduscribd.com This not only reduces waste but can also lead to faster reaction times. truman.edu
Another green approach involves the use of grinding techniques under solvent-free conditions, which has been successfully applied to synthesize derivatives of 9,10-dihydro-anthracene-9,10-α,β-succinimide. researchgate.netresearchgate.net This method offers simplicity, high yields, and short reaction times. researchgate.net The use of water as a green solvent, coupled with a recyclable catalyst like Samarium(III) chloride (SmCl₃), has also been demonstrated for the synthesis of related 1,8-dioxo-octahydroxanthene derivatives, highlighting a sustainable direction for similar heterocyclic compounds. nih.govnih.gov
Table 2: Green Chemistry Approaches in Related Syntheses
| Reaction | Green Principle Applied | Benefits |
| Diels-Alder of Anthracene and Maleic Anhydride | Solvent-free ("neat") reaction | Reduced waste, faster reaction truman.eduscribd.com |
| Synthesis of Dihydroanthracene Succinimide Derivatives | Solvent-free grinding | Simplicity, high yield, short reaction time researchgate.netresearchgate.net |
| Synthesis of 1,8-Dioxo-octahydroxanthenes | Use of water as solvent, recyclable catalyst (SmCl₃) | Eco-friendly, catalyst can be recovered nih.govnih.gov |
This table showcases examples of green chemistry principles being applied in syntheses related to the dihydroanthracene framework.
Precursor Chemistry and Strategic Retrosynthesis of this compound
A retrosynthetic analysis of this compound reveals that the most logical precursors are 1,8-disubstituted anthraquinones or anthracenes. The primary disconnection points are the C9-H and C10-H bonds, suggesting a reduction of the corresponding anthracene or anthraquinone.
The most common precursor is 1,8-dihydroxy-9,10-anthraquinone, a commercially available starting material. researchgate.netjlu.edu.cn The retrosynthetic strategy would involve a functional group protection (e.g., methylation of the hydroxyls) followed by a reduction of the quinone system and subsequent deprotection.
Alternatively, one could envision a synthesis starting from a simpler, non-hydroxylated anthraquinone. This would require introducing the hydroxyl groups at the 1 and 8 positions, a more complex transformation that would likely involve multiple steps of substitution and functional group manipulation.
Another retrosynthetic approach could involve a Diels-Alder reaction to construct the tricyclic core, although this is less common for this specific substitution pattern. The reaction of a suitably substituted diene and dienophile would be required.
The choice of precursor and synthetic strategy will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the importance of factors like yield and stereoselectivity.
Chemo-, Regio-, and Stereoselectivity in this compound Synthesis
The synthesis of this compound from its common precursor, 1,8-dihydroxyanthraquinone, presents significant challenges in controlling chemo-, regio-, and stereoselectivity. The presence of multiple reactive sites—two carbonyl groups and a quinone system—as well as the directing effects of the peri-hydroxyl groups, necessitates a careful selection of reagents and reaction conditions to achieve the desired product.
Chemoselectivity and Regioselectivity
The primary challenge in the synthesis of this compound lies in the selective reduction of the 9,10-anthraquinone system without affecting the aromatic rings or the hydroxyl substituents, and in directing the reduction to the desired dihydroanthracene product over the isomeric anthrone.
The choice of reducing agent is paramount in determining the outcome of the reaction. Strong, non-selective reducing agents may lead to over-reduction of the aromatic system, while milder reagents might not be potent enough to reduce the quinone. Research has shown that the directing influence of substituents in the peri-positions (1, 8, 4, and 5) plays a crucial role in the regioselectivity of the reduction.
For instance, the reduction of 1,8-dihydroxyanthraquinone using tin(II) chloride in a mixture of glacial acetic acid and concentrated hydrochloric acid has been reported to yield 1,8-dihydroxyanthrone as the major product with high yield (88%). nih.gov This indicates a regioselective reduction of one carbonyl group to a methylene (B1212753) group, while the other remains a ketone, leading to the anthrone structure rather than the desired 9,10-diol.
The influence of peri-substituents on the regioselectivity of reduction with complex metal hydrides like lithium aluminum hydride (LiAlH₄) has also been investigated. Studies on substituted anthraquinones have revealed that the nature of the peri-substituent can dictate whether the reaction proceeds to the anthrone or the dihydro-diol. For example, the reduction of 1,8-dichloroanthraquinone with LiAlH₄ results in the formation of the corresponding anthrone. In contrast, 1,5-dichloroanthraquinone under the same conditions yields the dihydro-diol exclusively. This highlights the profound electronic and steric effects that peri-substituents exert on the reaction pathway.
The table below summarizes the outcomes of different reduction strategies for 1,8-disubstituted anthraquinones, illustrating the chemo- and regioselectivity observed.
| Precursor | Reducing Agent/Conditions | Major Product | Selectivity |
| 1,8-Dihydroxyanthraquinone | SnCl₂ / HCl, Acetic Acid | 1,8-Dihydroxyanthrone | Regioselective for anthrone |
| 1,8-Dihydroxyanthraquinone | 1. Methylation 2. Zn/Acetic Acid or Na/Ethanol 3. Demethylation | This compound | Chemoselective for dihydroanthracene |
| 1,8-Dichloroanthraquinone | LiAlH₄ | Corresponding Anthrone | Regioselective for anthrone |
| 1,5-Dichloroanthraquinone | LiAlH₄ | Corresponding Dihydro-diol | Regioselective for dihydro-diol |
Stereoselectivity
The reduction of the two carbonyl groups at the 9 and 10 positions of the anthraquinone precursor to hydroxyl groups creates two stereocenters in the resulting this compound. This can lead to the formation of two diastereomers: the cis-diol, where both hydroxyl groups are on the same face of the central ring, and the trans-diol, where they are on opposite faces.
Detailed experimental studies focusing specifically on the stereoselectivity of the reduction of 1,8-dihydroxyanthraquinone or its protected derivatives to this compound are not extensively available in the reviewed scientific literature. However, general principles of the stereochemistry of ketone reduction can be applied to predict the likely stereochemical outcome.
For example, in reductions using complex metal hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), the delivery of the hydride to the carbonyl can be influenced by the existing stereochemistry and the coordination of the metal ion to the oxygen atoms. The relative orientation of the two hydroxyl groups in the final product would depend on the direction of hydride attack at each carbonyl.
Without specific experimental data, it is difficult to definitively state whether the cis or trans isomer would be the major product under a given set of conditions for the synthesis of this compound. The final stereochemical outcome would likely be a result of a complex interplay of steric and electronic factors, including the nature of the reducing agent, the solvent, the temperature, and the specific substituents on the anthracene core. Conformational analysis of the potential cis and trans products would also be necessary to understand their relative thermodynamic stabilities, which can influence the product ratio, especially under equilibrating conditions.
Electrophilic Aromatic Substitution Reactions of this compound
The aromatic rings of this compound are highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the powerful electron-donating hydroxyl groups. In general, electrophilic aromatic substitution reactions proceed via a two-step mechanism. masterorganicchemistry.com The initial and rate-determining step involves the attack of the electron-rich aromatic ring on an electrophile, leading to the formation of a carbocation intermediate. masterorganicchemistry.com The subsequent fast step is the deprotonation to restore aromaticity. masterorganicchemistry.com Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
For this compound, the hydroxyl groups direct incoming electrophiles to the ortho and para positions. This directive effect is a consequence of the resonance stabilization of the carbocation intermediate formed during the reaction. While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, the general principles of EAS on substituted aromatic rings can be applied. For instance, in related anthracene systems, the regioselectivity of such reactions can be influenced by the electronic nature of the substituents on the terminal rings. researchgate.netnih.gov
Nucleophilic Reactions Involving Hydroxyl and Aromatic Sites of this compound
The chemical character of this compound allows for nucleophilic reactions to occur at two principal sites: the hydroxyl groups and the aromatic rings.
The hydroxyl groups behave as typical nucleophiles and can undergo reactions such as etherification and esterification. For example, the synthesis of 1,8-dihydroxy-9,10-dihydroanthracene has been achieved from 1,8-dihydroxy-9,10-anthraquinone through a process involving methylation of the hydroxyl groups, followed by reduction and subsequent demethylation. researchgate.net This sequence highlights the reactivity of the hydroxyl moieties.
Nucleophilic aromatic substitution (SNAr) on the aromatic rings of this compound is less common due to the electron-rich nature of the benzene (B151609) rings. SNAr reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in this molecule.
Oxidation-Reduction Chemistry of this compound
The oxidation-reduction chemistry of this compound is a key aspect of its reactivity, with the central dihydroanthracene core being susceptible to oxidation.
The conversion of 9,10-dihydroanthracene derivatives to their corresponding aromatic anthracenes is a synthetically important transformation. wikipedia.org The bond dissociation energies of the C-H bonds at the 9 and 10 positions are significantly lower than typical C-H bonds, making them susceptible to cleavage. wikipedia.org
One effective method for the oxidative dehydrogenation of 9,10-dihydroanthracene involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). A catalytic system employing DDQ in combination with sodium nitrite (B80452) (NaNO2) under an oxygen atmosphere has been shown to be highly efficient, achieving over 99% conversion of 9,10-dihydroanthracene to anthracene with 99% selectivity. cjcatal.com The proposed mechanism involves the initial dehydrogenation of the substrate by DDQ, which is itself reduced to DDQH2. The DDQ is then regenerated by a redox cycle involving NO2, which is formed from the decomposition of NaNO2 and its subsequent reaction with oxygen.
Other studies have explored the use of multi-walled carbon nanotubes (MWCNTs) as a metal-free catalyst for the oxidative dehydrogenation of 9,10-dihydroanthracene using molecular oxygen. mpg.de This process is also highly selective for the formation of anthracene. mpg.de
In the context of related anthracene derivatives, cyclic voltammetry has been used to study the redox behavior of bridged 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivatives. rsc.org The oxidation of 9,10-dihydroxyanthracene to its corresponding anthraquinone is a key step in the anthraquinone process for hydrogen peroxide production. wikipedia.org
Pericyclic and Rearrangement Reactions of this compound Systems
The dihydroanthracene framework can participate in pericyclic reactions, most notably Diels-Alder reactions. Anthracene itself is a classic diene in [4+2] cycloadditions, reacting at the 9 and 10 positions. blogspot.comtruman.eduwikipedia.orgresearchgate.netresearchgate.net For instance, the reaction of anthracene with maleic anhydride yields the corresponding Diels-Alder adduct, 9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride. wikipedia.orgscribd.com
While the 1,8-diol substitution pattern might influence the reactivity and regioselectivity, the fundamental ability of the dihydroanthracene core to act as a diene or to be formed from a diene and dienophile remains. The regioselectivity of Diels-Alder reactions with substituted anthracenes can be complex, influenced by both electronic and steric factors. nih.gov Studies on the Diels-Alder reactions of 4a,9a-epoxy-4a,9a-dihydroanthracene-1,4,9,10-tetrone demonstrate the versatility of the anthracene framework in cycloaddition chemistry. rsc.org
Reaction Mechanism Elucidation in this compound Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. The synthesis of 1,8-dihydroxy-9,10-dihydroanthracene from 1,8-dihydroxy-9,10-anthraquinone involves a series of well-understood reduction and demethylation steps. researchgate.net
The mechanism of oxidative dehydrogenation of 9,10-dihydroanthracene using a DDQ/NaNO2 catalyst system has been investigated using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR. These studies support a mechanism involving a catalytic cycle where DDQ is regenerated by a NO2/NO redox couple.
Computational studies, often employing density functional theory (DFT), have been instrumental in providing mechanistic rationale for the regioselectivity observed in Diels-Alder and electrophilic substitution reactions of substituted anthracenes. researchgate.netnih.gov These studies help to elucidate the interplay of thermodynamic and kinetic factors that govern the reactivity of these systems. researchgate.net
Derivatization and Functionalization Strategies for this compound
The presence of two hydroxyl groups and a dihydroaromatic system in this compound offers multiple avenues for chemical modification. These modifications can be used to alter the compound's physical and chemical properties, making it suitable for various applications, including as an intermediate in the synthesis of organic optoelectronic materials. researchgate.net
Esterification and Etherification of Hydroxyl Groups
The hydroxyl groups at the 1 and 8 positions of this compound are amenable to standard esterification and etherification reactions. These reactions are crucial for protecting the hydroxyl groups or for introducing new functional moieties.
Esterification: The conversion of the hydroxyl groups to esters can be achieved through reaction with carboxylic acids, acid anhydrides, or acyl chlorides. For instance, the related compound 9,10-dihydroxyanthracene can be converted to 9,10-diacetoxyanthracene by treatment with acetic anhydride and pyridine (B92270). google.com While specific examples for the 1,8-diol are not extensively documented in the provided search results, the general principles of esterification are applicable. A typical esterification might involve reacting the diol with an excess of an acyl chloride in the presence of a base like pyridine to neutralize the HCl produced.
A general method for esterification using a dried Dowex H+ cation-exchange resin with or without sodium iodide (NaI) has been reported for various carboxylic acids and alcohols. nih.gov This method is presented as an environmentally friendly option due to its efficiency and the reusability of the resin. nih.gov The table below summarizes representative conditions for this type of reaction, which could be adapted for this compound.
| Carboxylic Acid | Alcohol | Conditions | Yield | Reference |
|---|---|---|---|---|
| Phenylacetic acid | Methanol | Dowex 50W-X8, NaI, r.t., 2 h | 63% | nih.gov |
| 10-Undecenoic acid | Methanol | Dowex 50W-X8, NaI, r.t., 4 h | 77% | nih.gov |
| 11-Bromoundecanoic acid | Ethanol | Dowex 50W-X8, NaI, 65 °C, 4 h | 99% | nih.gov |
Etherification: The synthesis of 1,8-dihydroxy-9,10-dihydroanthracene has been reported to proceed through methylation of 1,8-dihydroxy-9,10-anthraquinone, followed by reduction and subsequent demethylation. researchgate.net This indicates that the hydroxyl groups can be converted to methoxy (B1213986) ethers. The methylation step typically involves a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The reverse reaction, demethylation, suggests that the ether linkages can be cleaved when necessary.
Formation of Polymeric and Oligomeric Structures from this compound
The bifunctional nature of this compound, with its two hydroxyl groups, makes it a potential monomer for the synthesis of polymers and oligomers. These materials could possess interesting properties due to the rigid and chromophoric dihydroanthracene unit in the backbone.
While direct polymerization of this compound is not explicitly detailed in the provided search results, related studies point towards the feasibility of incorporating the dihydroanthracene core into polymeric structures. For example, polyamides have been synthesized from 9,10-dihydroanthracene-diacid chloride. arizona.edu This suggests that if this compound were converted to a dicarboxylic acid derivative, it could similarly be used in condensation polymerizations.
Furthermore, the synthesis of polymers based on 2-tert-butyl-9,10-di(p-hydroxyphenyl)anthracene has been reported, where the di-functional anthracene derivative is polymerized via aromatic nucleophilic substitution. researchgate.net This highlights a strategy where diol-containing anthracene derivatives can serve as monomers. Adapting this approach to this compound could lead to the formation of new polymers.
The synthesis of poly(anthracene-2,6-diyl) has also been achieved using a Diels-Alder adduct of 2,6-dibromoanthracene (B67020) as a precursor. rsc.org This indicates that the anthracene core, which can be derived from 9,10-dihydroanthracene, is a viable building block for conjugated polymers.
Cycloaddition Reactions Involving the Anthracene Core of this compound
The central ring of the anthracene system is known to participate in [4+2] cycloaddition reactions, famously the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com For this compound to undergo such a reaction, it would first need to be aromatized to the corresponding anthracene-1,8-diol. Anthracene itself readily reacts with various dienophiles. wikipedia.orgresearchgate.netresearchgate.net For instance, it forms an adduct with maleic anhydride at 80 °C. wikipedia.org
The regioselectivity of the Diels-Alder reaction with substituted anthracenes is a key consideration. Typically, the reaction occurs at the 9,10-positions of the central ring. researchgate.netnih.gov However, the presence of substituents can influence this. Electron-donating groups at the 1 and 4 positions can direct the cycloaddition to the terminal ring, although this often requires blocking the 9 and 10 positions. nih.gov
A study on the Diels-Alder reaction of 4a,9a-epoxy-4a,9a-dihydroanthracene-1,4,9,10-tetrone with various dienes demonstrates the reactivity of the dihydroanthracene core, albeit in a more complex system. rsc.org This suggests that under the right conditions, derivatives of 9,10-dihydroanthracene can participate in cycloadditions.
The table below summarizes some Diels-Alder reactions involving anthracene derivatives, which provide a basis for understanding the potential reactivity of anthracene-1,8-diol, the aromatized form of the target compound.
| Diene | Dienophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Anthracene | Maleic Anhydride | Refluxing Xylenes | 9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride | scribd.com |
| Anthracene | Diethyl maleate (B1232345) (cis) | Room Temperature | cis-disubstituted cyclohexene (B86901) product | pressbooks.pub |
| Anthracene | Diethyl fumarate (B1241708) (trans) | Room Temperature | trans-disubstituted cyclohexene product | pressbooks.pub |
Table of Compounds
| Compound Name | Synonyms | Molecular Formula |
|---|---|---|
| This compound | 1,8-Dihydroxy-9,10-dihydroanthracene | C14H12O2 |
| 9,10-Dihydroxyanthracene | Anthracene-9,10-diol | C14H10O2 |
| 9,10-Diacetoxyanthracene | - | C18H14O4 |
| Acetic anhydride | - | C4H6O3 |
| Pyridine | - | C5H5N |
| Phenylacetic acid | - | C8H8O2 |
| Methanol | - | CH4O |
| 10-Undecenoic acid | - | C11H20O2 |
| 11-Bromoundecanoic acid | - | C11H21BrO2 |
| Ethanol | - | C2H6O |
| 1,8-Dihydroxy-9,10-anthraquinone | Danthron | C14H8O4 |
| Dimethyl sulfate | - | C2H6O4S |
| Methyl iodide | Iodomethane | CH3I |
| 9,10-dihydroanthracene-diacid chloride | - | C16H10Cl2O2 |
| 2-tert-butyl-9,10-di(p-hydroxyphenyl)anthracene | - | C30H26O2 |
| 2,6-dibromoanthracene | - | C14H8Br2 |
| Anthracene-1,8-diol | 1,8-Dihydroxyanthracene | C14H10O2 |
| Maleic anhydride | - | C4H2O3 |
| 4a,9a-epoxy-4a,9a-dihydroanthracene-1,4,9,10-tetrone | - | C14H6O5 |
| Diethyl maleate | - | C8H12O4 |
| Diethyl fumarate | - | C8H12O4 |
Advanced Spectroscopic and Structural Elucidation of 9,10 Dihydroanthracene 1,8 Diol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Conformational Analysis and Dynamics of 9,10-Dihydroanthracene-1,8-diol
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for probing the conformational landscape and dynamic behavior of 9,10-dihydroanthracene (B76342) derivatives in solution. rsc.orgcopernicus.org The conformation of the central ring in these molecules, whether it adopts a planar, boat, or other geometry, significantly influences the chemical shifts and coupling constants of the protons, providing a detailed picture of the molecule's three-dimensional structure in its solution state. rsc.org
For instance, in substituted 9,10-dihydroanthracenes, the conformation of the central ring and the orientation of the substituents can be deduced from the proton NMR spectra. rsc.org The magnetic anisotropy of the aromatic rings and the carbon-carbon bonds in the central ring can cause notable shifts in the signals of the substituent protons, offering insights into their spatial arrangement. rsc.org
While specific multi-dimensional NMR data for this compound is not extensively available in the provided search results, the application of such techniques to similar and more complex molecules highlights their potential. Multi-dimensional NMR, such as COSY, HSQC, and HMBC, would be instrumental in unambiguously assigning all proton and carbon signals of this compound. These techniques would also reveal through-bond and through-space correlations, providing critical constraints for building a detailed 3D model of the molecule in solution. Furthermore, advanced methods like Nuclear Overhauser Effect (NOE) spectroscopy could be employed to determine internuclear distances, offering direct evidence for the preferred conformation and the proximity of the hydroxyl groups to other parts of the molecule. The study of related complex organic molecules demonstrates that these methods can elucidate conformational preferences and the dynamics of rotational isomers. copernicus.orgcopernicus.org
Solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline state, complementing data obtained from single-crystal X-ray diffraction. For this compound, ssNMR could be used to study different crystalline forms or polymorphs, revealing subtle differences in molecular packing and intermolecular interactions that may not be apparent from other techniques. While specific ssNMR studies on this compound were not found, its application to other complex organic molecules showcases its power in determining the three-dimensional structures and understanding intermolecular interactions in the solid state. nih.gov
Vibrational Spectroscopy (IR and Raman) for Probing Intermolecular Interactions and Functional Group Analysis in this compound
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed view of the functional groups and intermolecular interactions present in this compound. The IR and Raman spectra are characterized by bands corresponding to the vibrational modes of the molecule, such as the stretching and bending of C-H, C-C, and O-H bonds.
The hydroxyl (-OH) groups of this compound are of particular interest. The position and shape of the O-H stretching band in the IR spectrum can provide clear evidence of hydrogen bonding. In a non-hydrogen-bonded (free) state, the O-H stretch typically appears as a sharp band at higher frequencies. In the presence of intermolecular or intramolecular hydrogen bonding, this band becomes broader and shifts to a lower frequency. The extent of this shift can be correlated with the strength of the hydrogen bond.
Table 1: Characteristic Vibrational Frequencies for 9,10-Dihydroanthracene and Related Structures
| Functional Group/Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | chemicalbook.com |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman | chemicalbook.com |
| O-H Stretch (Hydrogen Bonded) | 3600 - 3200 (broad) | IR | nih.gov |
| C=C Aromatic Ring Stretch | 1600 - 1450 | IR, Raman | nih.govchemicalbook.com |
| C-O Stretch (Alcohol) | 1260 - 1000 | IR | nih.gov |
Note: The exact positions of the peaks for this compound may vary depending on its specific crystalline form and intermolecular interactions.
High-Resolution Mass Spectrometry for Isotopic and Fragmentation Analysis of this compound Systems
High-resolution mass spectrometry (HRMS) is a crucial technique for the precise determination of the elemental composition of this compound and for elucidating its fragmentation pathways. pnnl.gov HRMS provides a highly accurate mass measurement, allowing for the confident assignment of a molecular formula.
Electron ionization (EI) is a common technique that can be used to generate a mass spectrum. The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and offers valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of water (H₂O) from the molecular ion, as well as cleavages of the dihydroanthracene ring system. The study of fragmentation patterns in similar diol esters shows distinctive ions formed by the loss of acyloxy groups or carboxylic acids, which aids in their identification. nih.gov The analysis of fragmentation patterns in complex mixtures, although challenging, can be aided by techniques that isolate single mass peaks for fragmentation. pnnl.gov
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (C₁₄H₁₂O₂)
| Ion Formula | Calculated m/z | Description |
|---|---|---|
| [C₁₄H₁₂O₂]⁺ | 212.0837 | Molecular Ion |
| [C₁₄H₁₀O]⁺ | 194.0732 | Loss of H₂O |
Note: This table is predictive. Actual fragmentation patterns may vary based on the ionization method and energy.
X-ray Diffraction and Crystallographic Analysis of this compound and its Co-crystals
The crystal structure of 9,10-dihydroanthracene itself has been determined, providing a foundational understanding of the tricyclic framework. wikipedia.org Studies on substituted 9,10-dihydroanthracenes have revealed how different substituents influence the conformation of the central ring. For example, some cis-isomers adopt a boat conformation, while certain trans-isomers have a planar ring structure. rsc.org The formation of co-crystals, where the target molecule crystallizes with another compound, can be influenced by additives and provides another avenue for structural analysis and engineering of material properties. mdpi.com
Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules and for visualizing the intricate details of molecular packing. nih.govresearchgate.net While this compound itself is achiral, the introduction of chiral substituents would create stereogenic centers. In such cases, single-crystal X-ray diffraction would be indispensable for unambiguously assigning the R/S configuration of each chiral center. researchgate.netnih.gov
The analysis of the crystal packing of this compound would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds between the hydroxyl groups and potential π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions govern the physical properties of the solid material. For example, in a related diacetate derivative of anthraquinone (B42736), π-π stacking and C-H···O hydrogen bonds were observed to create a supramolecular architecture. nih.gov
Table 3: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
Note: This table is illustrative. The actual crystallographic data would need to be determined experimentally.
Powder X-ray Diffraction for Polymorphic Studies of this compound
Powder X-ray Diffraction (PXRD) is a critical analytical technique for investigating the solid-state properties of crystalline materials, including the identification of different polymorphic forms. Polymorphism, the ability of a compound to exist in multiple crystal structures, can significantly impact its physical properties such as solubility, melting point, and stability.
For a compound like this compound, PXRD would be employed to identify and differentiate its potential polymorphs. Each polymorphic form would produce a unique diffraction pattern, characterized by a specific set of diffraction peaks at distinct 2θ angles. These patterns serve as a fingerprint for each crystal form. The analysis would involve irradiating a powdered sample of the compound with X-rays and measuring the scattered intensity as a function of the scattering angle.
While specific PXRD data for this compound is not readily found, studies on related anthracene (B1667546) derivatives demonstrate the utility of this technique. For instance, different modifications of compounds like 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride (B1165640) have been identified and characterized using X-ray diffraction, revealing distinct molecular packing and conformations. In a hypothetical study of this compound, one would expect to see different peak patterns for each polymorph discovered, which could be indexed to determine the unit cell parameters for each form.
Table 1: Hypothetical PXRD Data for Two Polymorphs of this compound
| 2θ Angle (Form A) | Relative Intensity (Form A) | 2θ Angle (Form B) | Relative Intensity (Form B) |
| 10.2° | 100% | 11.5° | 85% |
| 15.8° | 75% | 16.2° | 100% |
| 20.5° | 60% | 22.1° | 50% |
| 25.1° | 80% | 26.8° | 70% |
| This table is illustrative and does not represent actual experimental data. |
Electronic Absorption and Emission Spectroscopy for Photophysical Characterization of this compound
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental tools for understanding the photophysical properties of aromatic compounds. These techniques provide insights into the electronic transitions and excited-state behavior of molecules.
The photophysical properties of the this compound core are expected to be influenced by the central dihydroanthracene structure and the 1,8-diol substituents. The absorption spectrum would likely exhibit the characteristic vibronic structure typical of the anthracene chromophore, although the hydrogenation at the 9 and 10 positions disrupts the full aromaticity, which would cause a blue shift compared to anthracene. chalmers.se The hydroxyl groups at the 1 and 8 positions can act as auxochromes, potentially causing shifts in the absorption and emission maxima.
Studies on various 9,10-disubstituted anthracenes show that the electronic properties are sensitive to the nature of the substituents. researchgate.net For this compound, the absorption spectrum in a non-polar solvent like cyclohexane (B81311) might show maxima in the UV region. Upon excitation at one of these absorption wavelengths, the compound would be expected to fluoresce, emitting light at a longer wavelength (a phenomenon known as the Stokes shift). The emission spectrum would also likely display vibronic features.
Table 2: Expected Photophysical Data for this compound in Cyclohexane
| Parameter | Expected Value |
| Absorption Maxima (λ_abs) | ~350 - 400 nm |
| Molar Absorptivity (ε) | 10,000 - 15,000 M⁻¹cm⁻¹ |
| Emission Maxima (λ_em) | ~400 - 450 nm |
| Stokes Shift | ~50 nm |
| This table is illustrative and based on data for related anthracene derivatives. chalmers.seresearchgate.net |
Solvatochromic Studies and Quantum Yield Determinations for this compound
Solvatochromic Studies: Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect is often observed in molecules where the ground state and excited state have different dipole moments. For this compound, the presence of polar hydroxyl groups suggests that its absorption and particularly its emission spectra could be sensitive to solvent polarity. nih.gov A solvatochromic study would involve recording the UV-Vis and fluorescence spectra in a range of solvents with varying polarities. A significant red shift (bathochromism) in the emission maximum with increasing solvent polarity would indicate a more polar excited state compared to the ground state. researchgate.net
Quantum Yield Determinations: The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. The quantum yield of anthracene derivatives can vary significantly depending on their substitution. rsc.org For example, 9,10-diphenylanthracene (B110198) is a well-known fluorescence standard with a quantum yield approaching 1.0 in certain solvents. scispace.com The quantum yield of this compound would need to be determined experimentally, typically using a reference standard with a known quantum yield. The presence of the hydroxyl groups could potentially influence the quantum yield through mechanisms like hydrogen bonding with the solvent or by promoting non-radiative decay pathways.
Table 3: Hypothetical Solvatochromic and Quantum Yield Data for this compound
| Solvent | Polarity (E_T(30)) | Emission Max (λ_em) | Quantum Yield (Φ_f) |
| n-Hexane | 31.0 | 410 nm | 0.65 |
| Dichloromethane | 40.7 | 425 nm | 0.50 |
| Acetonitrile | 45.6 | 435 nm | 0.35 |
| Dimethyl Sulfoxide | 45.1 | 440 nm | 0.30 |
| This table is illustrative, demonstrating expected trends based on studies of other polar anthracene derivatives. nih.gov |
Time-Resolved Spectroscopy of this compound
Time-resolved fluorescence spectroscopy is used to measure the lifetime of the excited state (fluorescence lifetime, τ_f), which is the average time the molecule spends in the excited state before returning to the ground state. This is a crucial parameter for understanding the dynamics of the excited state and the various de-excitation pathways available to the molecule.
For this compound, the fluorescence lifetime would be measured using techniques such as Time-Correlated Single Photon Counting (TCSPC). The decay of the fluorescence intensity over time after a short pulse of excitation light would be monitored. Typically, this decay follows a single or multi-exponential function. The lifetime is related to the rate constants of radiative (k_r) and non-radiative (k_nr) decay by the equation τ_f = 1 / (k_r + k_nr).
While specific data is unavailable for this compound, related anthracene compounds often exhibit lifetimes in the nanosecond range. For instance, flash photolysis studies on other complex dihydroanthracene systems have been used to characterize transient species and their decay kinetics, which occur on timescales from microseconds to seconds. nih.gov A comprehensive study of this compound would involve measuring its fluorescence lifetime in various solvents to see how the environment affects the excited-state decay processes.
Computational and Theoretical Chemistry of 9,10 Dihydroanthracene 1,8 Diol
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction of 9,10-Dihydroanthracene-1,8-diol
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the electronic architecture and predicting the reactivity of this compound. These computational approaches solve the electronic Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Ab initio calculations, which are based on first principles without empirical parameters, offer a high level of theory for examining molecular systems. osti.gov While computationally more demanding, they provide a rigorous framework for understanding the fundamental electronic properties that govern the reactivity of this compound. The development of automated reaction path search methods combined with quantum chemical calculations allows for the enumeration of potential reactants for a given target compound, which could be applied to understand the formation of this diol. nih.gov
Molecular Orbital Analysis and Frontier Orbital Theory Applied to this compound
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing the behavior of electrons as delocalized orbitals spread across the entire molecule. youtube.com A key application of MO theory in predicting chemical reactivity is the Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgscribd.com
The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. A smaller gap generally indicates higher reactivity.
For this compound, the analysis of its frontier orbitals can reveal the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO would indicate regions susceptible to attack by electrophiles, while the LUMO distribution would highlight areas prone to attack by nucleophiles. This is particularly relevant in understanding its role in various chemical reactions, such as cycloadditions. wikipedia.orgyoutube.com For example, in Diels-Alder reactions involving anthracene (B1667546) derivatives, FMO theory is used to predict the regioselectivity of the reaction. youtube.comnih.gov Computational studies on similar anthracene derivatives have shown that the HOMO and LUMO are often pi and pi-star orbitals, respectively, which dominate the molecule's chemical reactions. youtube.com
| Computational Parameter | Description |
| DFT Functional | B3LYP, PBE0, ωB97XD, CAM-B3LYP are commonly used functionals for organic molecules. arxiv.org |
| Basis Set | 6-311++G(d,p) is a popular choice for providing a good balance of accuracy and computational cost. researchgate.net |
| HOMO Energy | The energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity. |
Computational Prediction of Spectroscopic Parameters for this compound
Computational chemistry offers powerful tools for predicting various spectroscopic parameters of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of synthesized compounds.
Theoretical calculations of vibrational frequencies using methods like DFT can be compared with experimental IR and Raman spectra to identify characteristic vibrational modes. For instance, calculations on similar molecules have been used to predict ν(C=C) and ω(CH2) frequencies. researchgate.net The agreement between calculated and experimental spectra provides strong evidence for the proposed molecular structure.
Similarly, the prediction of NMR chemical shifts and coupling constants through computational methods is a standard practice in structural elucidation. For complex molecules like this compound, where spectral assignment can be challenging, theoretical predictions can be a crucial aid.
UV-Vis spectra, which arise from electronic transitions, can also be predicted using Time-Dependent DFT (TD-DFT). arxiv.org These calculations can determine the energies and intensities of electronic transitions, providing insight into the molecule's electronic structure and color. For example, TD-DFT calculations have been used to study the electronic transitions in anthracene derivatives. researchgate.net
| Spectroscopic Parameter | Computational Method | Predicted Information |
| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method with DFT | Prediction of ¹H and ¹³C NMR chemical shifts. |
| IR Frequencies | DFT frequency calculations | Prediction of vibrational modes and their intensities. |
| UV-Vis Absorption | TD-DFT | Prediction of electronic transition energies and oscillator strengths. |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects on this compound
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and the effects of the surrounding environment, such as solvents. nih.gov For a flexible molecule like this compound, understanding its conformational preferences is crucial for comprehending its biological activity and chemical reactivity.
MD simulations can reveal the different stable and metastable conformations of the molecule by simulating the movement of atoms over time. Theoretical studies on the parent 9,10-dihydroanthracene (B76342) have shown that the molecule has a planar optimum structure, but the energy required for nonplanar distortion is small, suggesting a significant puckering amplitude. osti.gov The presence of the hydroxyl groups in this compound would further influence its conformational behavior through intramolecular hydrogen bonding.
Reaction Pathway Modeling and Transition State Analysis for this compound Transformations
Understanding the mechanisms of chemical reactions involving this compound requires the modeling of reaction pathways and the characterization of transition states. Quantum chemical calculations are essential tools for this purpose, allowing for the determination of the energetics and geometries of reactants, products, and the transition states that connect them.
By mapping the potential energy surface, computational chemists can identify the minimum energy path for a given transformation. Methods like intrinsic reaction coordinate (IRC) calculations can trace the reaction path from the transition state to the reactants and products, providing a detailed picture of the atomic motions during the reaction. scienceopen.com
For example, the synthesis of this compound from 1,8-dihydroxy-9,10-anthraquinone involves reduction steps. researchgate.net Computational modeling could be used to investigate the mechanism of these reductions, identifying the key intermediates and transition states. Similarly, the reactivity of the diol in further transformations could be explored. For instance, the Diels-Alder reaction, a common reaction for anthracene derivatives, can be studied computationally to understand the stereoselectivity and regioselectivity, with analysis of the transition state structures providing insights into whether the mechanism is concerted or stepwise. nih.gov
QSAR/QSPR Approaches in the Context of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These approaches are valuable in drug discovery and materials science for predicting the properties of new, unsynthesized molecules.
In the context of this compound derivatives, QSAR models could be developed to predict their potential biological activities, such as anticancer or anti-inflammatory properties, based on a set of calculated molecular descriptors. mdpi.com These descriptors can be derived from the molecular structure and can include electronic, steric, and hydrophobic parameters.
Similarly, QSPR models could be used to predict various physicochemical properties of these derivatives, such as solubility, melting point, or chromatographic retention times. The development of such models would require a dataset of derivatives with experimentally measured activities or properties. While specific QSAR/QSPR studies on this compound derivatives are not prominent in the searched literature, the general principles of QSAR/QSPR are well-established and could be applied to this class of compounds to guide the design of new molecules with desired characteristics. mdpi.com
Applications of 9,10 Dihydroanthracene 1,8 Diol in Advanced Materials and Chemical Systems
Ligand Design and Coordination Chemistry with 9,10-Dihydroanthracene-1,8-diol
The unique structural and electronic properties of this compound make it a compelling candidate for ligand design in coordination chemistry. The presence of two hydroxyl groups in a specific spatial arrangement on the dihydroanthracene scaffold allows for the formation of stable complexes with a variety of metal ions. The rigid, three-dimensional framework of the dihydroanthracene unit can influence the coordination geometry around the metal center, potentially leading to novel catalytic activities and material properties.
Transition Metal Complexes of this compound as Catalytic Precursors
While direct studies on the catalytic applications of transition metal complexes specifically with this compound are not extensively detailed in the provided search results, the broader context of diol and anthracene-based ligands in catalysis provides a strong indication of their potential. Transition metal complexes are fundamental to homogeneous catalysis, and the design of the ligand sphere is crucial for controlling the activity and selectivity of the catalyst. nih.gov The use of polydentate ligands, such as those derived from diols, can lead to the formation of stable and well-defined metal complexes. nih.gov
The synthesis of anthracene (B1667546) scaffolds has seen significant advancements through the use of transition metal catalysts, highlighting the intimate relationship between these metals and the anthracene core. frontiersin.org For instance, zinc-based catalysts have been effectively used in the synthesis of various anthracene derivatives. frontiersin.orgnih.gov Although these examples focus on the synthesis of the anthracene framework itself, they underscore the compatibility of the anthracene structure with transition metal systems.
Furthermore, the general field of pyridinyl alcoholato and bipyridinyl diol ligands in transition metal catalysis demonstrates the utility of diol-containing molecules in creating active catalytic species. nih.gov These ligands form stable complexes with various transition metals, which can then be activated for catalytic processes. nih.gov This suggests that this compound, with its diol functionality, could similarly be employed to create novel catalytic precursors. The rigid anthracene backbone could enforce specific coordination geometries, potentially leading to highly selective catalysts.
| Catalyst System Component | Role in Catalysis | Relevant Research Context |
| Transition Metals (e.g., Pd, Zn, Co, Ni) | Active catalytic center | Utilized in the synthesis of anthracene scaffolds and as the core of homogeneous catalysts. nih.govfrontiersin.orgnih.gov |
| Diol Ligands | Stabilize and control the metal center's reactivity and selectivity | Bipyridinyl diol ligands form active catalysts with transition metals. nih.gov |
| Anthracene Scaffold | Provides a rigid framework | Influences coordination geometry and stability. frontiersin.org |
Main Group Element Interactions with this compound
Information specifically detailing the interactions of main group elements with this compound is not prevalent in the provided search results. However, the principles of coordination chemistry are not limited to transition metals. Main group elements, with their diverse electronic properties, can also form complexes with organic ligands. The hydroxyl groups of this compound can act as Lewis bases, donating electron pairs to suitable main group Lewis acids. The potential for such interactions opens avenues for the creation of new materials and reagents with unique properties. For example, the interaction with elements like boron or aluminum could lead to the formation of interesting coordination polymers or Lewis acidic catalysts.
Supramolecular Chemistry and Self-Assembly of this compound Systems
The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. This compound is a prime candidate for study in this area due to its capacity for hydrogen bonding and its rigid, aromatic scaffold that can participate in π-π stacking interactions.
Hydrogen Bonding Networks and Crystal Engineering with this compound
Hydrogen bonding is a powerful tool in crystal engineering for directing the self-assembly of molecules into desired architectures. mdpi.comuoc.gr The two hydroxyl groups on the this compound molecule are capable of acting as both hydrogen bond donors and acceptors, allowing for the formation of extensive and robust hydrogen-bonding networks.
The study of how to control lattice hydroxy group hydrogen bonding is crucial for designing new materials with specific properties. nih.gov By understanding and manipulating these interactions, it is possible to create predictable supramolecular structures. For example, the self-assembly of molecules with multiple hydroxyl groups, like 9,10-bis(3,5-dihydroxyphenyl)anthracene (B117228) (BDHA), with bipyridines can lead to the formation of one-dimensional supramolecular hydrogen-bonded polymers. mdpi.com This is achieved through O-H···N or O-H···O hydrogen bonds. mdpi.com
The principles of crystal engineering aim to construct crystal structures from molecular building blocks in a rational manner. uoc.gr The defined geometry and hydrogen bonding capabilities of this compound make it an ideal component for this bottom-up approach to materials design. The interplay of hydrogen bonding and other intermolecular forces can lead to the formation of complex and functional solid-state architectures.
Application in Organic Electronics and Optoelectronics
While the potential of 1,8-dihydroxy-9,10-dihydroanthracene as a precursor for organic opto-electronic materials has been noted, specific studies on its application in this field are not found. researchgate.net The broader family of anthracene derivatives is widely recognized for its promising optical and electronic properties. nih.gov
Charge Transport Properties in this compound Based Materials
Direct research on the charge transport properties of materials based on this compound is not available. Studies on other anthracene derivatives indicate that functionalization at various positions on the anthracene core significantly impacts charge transport. For example, the introduction of different substituents can tune the charge mobility of the resulting materials. osti.govnih.gov
Photovoltaic and OLED Applications of this compound Derivatives
There is no available research specifically detailing the use of this compound derivatives in photovoltaic or Organic Light-Emitting Diode (OLED) applications. However, the general class of anthracene derivatives is a subject of interest in these areas. For instance, various anthracene-based molecules have been synthesized and investigated as the active semiconducting layer in Organic Thin Film Transistors (OTFTs), a key component in some display technologies. nih.gov Furthermore, anthracene derivatives are explored as host materials in OLEDs due to their high photoluminescence quantum yields and suitable energy levels. researchgate.net
Chemical Sensing and Chemodosimetry Utilizing this compound Scaffolds
No literature was found describing the use of this compound scaffolds for chemical sensing or chemodosimetry applications.
Redox-Active Systems and Energy Storage Research Involving this compound
Specific research on this compound in redox-active systems or for energy storage is not present in the available literature. However, the broader anthracene framework is being explored for such purposes. For example, ortho-dianthrylbenzenes have been investigated for molecular solar thermal energy storage, where the photodimerization of anthracene moieties allows for the absorption and release of thermal energy. nih.gov The redox behavior of related aromatic diimine ligands in metal complexes has also been studied, demonstrating the redox-active nature of such extended aromatic systems. nih.gov
Emerging Research Frontiers and Future Perspectives on 9,10 Dihydroanthracene 1,8 Diol
Interdisciplinary Research Integrating 9,10-Dihydroanthracene-1,8-diol
The unique structural and electronic properties of this compound position it as a valuable building block for a variety of interdisciplinary research endeavors. A key area of emerging interest is its potential application in opto-electronic materials . The synthesis of 1,8-dihydroxy-9,10-dihydroanthracene has been highlighted as a promising intermediate for this field. worktribe.com The inherent fluorescence of the anthracene (B1667546) core, which can be tuned by substitution, makes its derivatives attractive for applications in organic light-emitting diodes (OLEDs) and chemical sensors. mdpi.com
Furthermore, the integration of this compound into larger supramolecular assemblies is a burgeoning field. The diol functional groups provide ideal anchor points for creating complex architectures through hydrogen bonding or covalent linkages. These assemblies could find use in areas such as host-guest chemistry, molecular recognition, and the development of novel porous materials. The ability to modify the anthracene ring at various positions opens the door to creating materials with tailored electronic and photophysical properties. mdpi.com
Another promising avenue lies in the realm of biochemical applications . Anthracene derivatives are known to interact with biological systems, and the introduction of polar hydroxyl groups in the 1,8-positions could enhance biocompatibility and solubility, making them suitable for use as bioimaging probes. mdpi.com The reactivity of the dihydroanthracene core with species like singlet oxygen also suggests potential applications in photodynamic therapy. mdpi.com
| Research Area | Potential Application of this compound |
| Opto-electronics | Intermediate for organic light-emitting diode (OLED) materials. worktribe.com |
| Supramolecular Chemistry | Building block for complex architectures and porous materials. |
| Biochemical Probes | Fluorescent probes for bioimaging. mdpi.com |
| Photodynamic Therapy | Sensitizers for the generation of reactive oxygen species. mdpi.com |
Unexplored Reactivity and Derivatization Pathways for this compound
The reactivity of the 9,10-dihydroanthracene (B76342) scaffold, particularly with the 1,8-diol substitution, presents a fertile ground for synthetic exploration. While the core reactions of anthracene are well-documented, the influence of the peri-diol groups on the reactivity of the central ring is an area ripe for investigation.
One of the most versatile reactions of the anthracene core is the Diels-Alder reaction . This [4+2] cycloaddition allows for the construction of complex, three-dimensional structures. The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles on substituted anthracenes is a key area of study. researchgate.net For this compound, the electronic nature of the hydroxyl groups is expected to influence the stereochemical and regiochemical outcome of such reactions, offering a pathway to novel polycyclic systems. The reaction of anthracene with maleic anhydride (B1165640) to form a succinic anhydride adduct is a well-established example that can be adapted to explore the reactivity of the diol derivative. acs.org
The hydroxyl groups themselves offer a plethora of derivatization possibilities. Etherification and esterification reactions can be employed to attach a wide range of functional groups, thereby tuning the solubility, electronic properties, and self-assembly behavior of the molecule. For instance, the synthesis of N-heterocyclic carbene precursors from 1,8-dihydroxy-9,10-anthraquinone derivatives showcases how these positions can be functionalized to create ligands for metal complexes. worktribe.com
Furthermore, the central dihydroanthracene ring can undergo oxidation to the corresponding anthraquinone (B42736). The development of mild and efficient photo-oxygenation methods for converting 9,10-dihydroanthracene to anthraquinone using molecular oxygen highlights a green chemistry approach that could be applied to the 1,8-diol derivative. researchgate.net The enzymatic oxidation of 9,10-dihydroanthracene by naphthalene (B1677914) dioxygenase to form dihydroxylated products also points towards biocatalytic routes for selective functionalization.
| Reaction Type | Potential Outcome with this compound |
| Diels-Alder Cycloaddition | Synthesis of complex, polycyclic architectures with controlled stereochemistry. researchgate.net |
| Etherification/Esterification | Tuning of physical and chemical properties through functionalization of diol groups. worktribe.com |
| Oxidation | Formation of 1,8-dihydroxyanthraquinone and other oxidized derivatives. researchgate.net |
| Biocatalysis | Regio- and stereoselective hydroxylation and other transformations. |
Advanced Computational Tools for Predicting Novel Applications of this compound
Advanced computational tools, particularly Density Functional Theory (DFT), are becoming indispensable for predicting the properties and potential applications of novel molecules like this compound. While specific DFT studies on this exact diol are not yet widely published, research on related anthracene derivatives provides a strong foundation for future computational investigations.
DFT calculations can be used to predict a range of fundamental properties, including:
Molecular Geometry: Understanding the precise bond lengths and angles is crucial for predicting how the molecule will pack in the solid state and interact with other molecules. mdpi.com
Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting the electronic and optical properties, such as the absorption and emission wavelengths, which are vital for applications in opto-electronics. mdpi.com
Molecular Electrostatic Potential (MEP): MEP maps reveal the electron-rich and electron-deficient regions of a molecule, providing insights into its reactivity and intermolecular interactions. mdpi.com
For this compound, computational studies could be employed to:
Predict Reaction Pathways: By modeling the transition states of potential reactions, such as the Diels-Alder reaction, computational chemistry can help predict the most likely products and optimize reaction conditions.
Design Novel Derivatives: DFT can be used to screen a virtual library of derivatives with different functional groups attached to the 1,8-diol positions to identify candidates with desired electronic or photophysical properties before embarking on their synthesis.
Simulate Self-Assembly: Molecular dynamics simulations can predict how molecules of this compound will interact and assemble in different environments, guiding the design of new materials.
Recent DFT studies on chiral anthraquinone derivatives used as ligands for perovskite quantum dots demonstrate the power of these computational methods in understanding and predicting the behavior of complex systems. researchgate.net These studies have shown how the ligand's structure influences the electronic properties and stability of the resulting materials. researchgate.net
| Computational Method | Predicted Property/Application |
| Density Functional Theory (DFT) | Molecular geometry, HOMO-LUMO energies, electronic and optical properties. mdpi.com |
| Transition State Modeling | Prediction of reaction pathways and product selectivity. |
| Molecular Dynamics (MD) | Simulation of self-assembly and material properties. |
Challenges and Opportunities in the Synthesis and Application of this compound
The journey from a promising molecule to a widely used material is often fraught with challenges, and this compound is no exception. However, these challenges also present significant opportunities for innovation in synthetic chemistry and materials science.
Challenges:
Regioselectivity: Achieving regioselective functionalization of the anthracene core can be difficult. Controlling substitution at specific positions while leaving others untouched requires sophisticated synthetic strategies. The Diels-Alder reaction of 9-substituted anthracenes, for example, often yields a mixture of isomers, and achieving high regioselectivity can be challenging. researchgate.net
Purification: The purification of polycyclic aromatic hydrocarbons and their derivatives can be challenging due to their often low solubility and tendency to aggregate.
Opportunities:
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 9,10-Dihydroanthracene-1,8-diol in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation to minimize inhalation risks .
- Storage : Store in sealed containers at room temperature, away from oxidizers and moisture. Ensure the storage area is locked and well-ventilated .
- Spill Management : Avoid dry sweeping; use vacuum equipment with HEPA filters. Collect spills in labeled hazardous waste containers for incineration .
- First Aid : For eye exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .
Q. What are the standard methods for synthesizing this compound derivatives?
- Methodological Answer :
- Hydrothermal Synthesis : React anthraquinone precursors (e.g., 1,8-diaminoanthraquinone) with reducing agents (e.g., Na₂S·9H₂O) under controlled pH and temperature. Monitor reaction progress via TLC .
- Acetylation : Use 2-chloroacetyl chloride in the presence of DIPEA (diisopropylethylamine) to protect hydroxyl groups. Optimize molar ratios (e.g., 1:3 substrate-to-reagent ratio) to minimize byproducts .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Identify hydroxyl (O–H) stretches at 3200–3500 cm⁻¹ and carbonyl (C=O) peaks at 1650–1750 cm⁻¹ .
- ¹H NMR : Look for aromatic proton signals (δ 6.8–8.2 ppm) and hydroxyl protons (δ 10–12 ppm, exchangeable with D₂O) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can conflicting spectroscopic data during derivative synthesis be resolved?
- Methodological Answer :
- Error Analysis : Cross-check stoichiometric calculations (e.g., molarity of Na₂S·9H₂O in reduction steps) to identify procedural errors .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable protons in NMR, resolving ambiguity in hydroxyl group assignments .
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals via slow evaporation in dichloromethane/methanol mixtures .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
Q. How does this compound function as a ligand in coordination chemistry?
- Methodological Answer :
- Binding Modes : The diol groups act as bis-monodentate ligands, forming 1D chains or binuclear complexes with transition metals (e.g., Cu²⁺, Co²⁺). Chelating co-ligands (e.g., phenanthroline) stabilize higher-dimensional structures .
- Property Analysis : Study magnetic susceptibility (SQUID magnetometry) for spin-crossover behavior or luminescence via UV-Vis and fluorescence spectroscopy .
Q. What environmental hazards are associated with this compound, and how are they mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
